• Acetyl simvastatin
    • Cat. No.:
    • B029690
    • CAS No.:
    • 145576-25-6
    • Molecular Formula:
    • C27H40O6
    • Molecular Weight:
    • 460.6 g/mol
    Description
    Acetyl simvastatin, also known as Acetyl simvastatin, is a useful research compound. Its molecular formula is C27H40O6 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
    BenchChem offers hi...
  • Rosuvastatin-d3
    • Cat. No.:
    • B1139452
    • CAS No.:
    • Molecular Formula:
    • C22H27FN3NaO6S
    • Molecular Weight:
    • 506.5 g/mol
    Description
    Rosuvastatin D3 Sodium is deuterium labeled Rosuvastatin, which is a competitive inhibitor of HMG-CoA reductase with IC50 of 11 nM.
  • Atorvastatin
    • Cat. No.:
    • B1662188
    • CAS No.:
    • 134523-00-5
    • Molecular Formula:
    • C33H35FN2O5
    • Molecular Weight:
    • 558.6 g/mol
    Description
    Atorvastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of atorvastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.
    Atorvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.
    Atorvastatin is a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. Atorvastatin also increases the number of LDL receptors on hepatic cell surfaces to enhance uptake and catabolism of LDL and reduces LDL production and the number of LDL particles. This agent lowers plasma cholesterol and lipoprotein levels and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04)
    ATORVASTATIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 14 approved and 106 investigational indications.
    Atorvastatin (Lipitor) is a member of the drug class known as statins. It is used for lowering cholesterol. Atorvastatin is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-determining enzyme in cholesterol biosynthesis via the mevalonate pathway. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate. Atorvastatin acts primarily in the liver. Decreased hepatic cholesterol levels increases hepatic uptake of cholesterol and reduces plasma cholesterol levels.
    A pyrrole and heptanoic acid derivative, HYDROXYMETHYLGLUTARYL-COA REDUCTASE INHIBITOR (statin), and ANTICHOLESTEREMIC AGENT that is used to reduce serum levels of LDL-CHOLESTEROL;  APOLIPOPROTEIN B;  and TRIGLYCERIDES. It is used to increase serum levels of HDL-CHOLESTEROL in the treatment of HYPERLIPIDEMIAS, and for the prevention of CARDIOVASCULAR DISEASES in patients with multiple risk factors.
    See also: Fluvastatin (related);  Atorvastatin Calcium (has salt form);  Atorvastatin Sodium (active moiety of)."> Atorvastatin is a dihydroxy monocarboxylic acid that is a member of the drug class known as statins, used primarily for lowering blood cholesterol and for preventing cardiovascular diseases. It has a role as an ...
  • Bismuth camphocarbonate
    • Cat. No.:
    • B1667446
    • CAS No.:
    • 19495-28-4
    • Molecular Formula:
    • C66H74CaF2N4O13
    • Molecular Weight:
    • 1209.4 g/mol
    Description
    Atorvastatin calcium trihydrate is a hydrate that is the trihydrate form of atorvastatin calcium. It has a role as an environmental contaminant and a xenobiotic. It is a hydrate and a statin (synthetic). It cont...
  • Lovastatin
    • Cat. No.:
    • B1675250
    • CAS No.:
    • 75330-75-5
    • Molecular Formula:
    • C24H36O5
    • Molecular Weight:
    • 404.5 g/mol
    Description
    Lovastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of lovastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.
    Lovastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.
    Lovastatin has been reported in Auxarthron umbrinum, Monascus ruber, and other organisms with data available.
    Lovastatin is a lactone metabolite isolated from the fungus Aspergillus terreus with cholesterol-lowering and potential antineoplastic activities. Lovastatin is hydrolyzed to the active beta-hydroxyacid form, which competitively inhibits 3-hydroxyl-3-methylgutarylcoenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol biosynthesis. In addition, this agent may induce tumor cell apoptosis and inhibit tumor cell invasiveness, possibly by inhibiting protein farnesylation and protein geranylgeranylation, and may arrest cells in the G1 phase of the cell cycle. The latter effect sensitizes tumor cells to the cytotoxic effects of ionizing radiation.
    LOVASTATIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and has 6 approved and 27 investigational indications.
    Lovastatin is a cholesterol-lowering agent that belongs to the class of medications called statins. It was the second agent of this class discovered. It was discovered by Alfred Alberts and his team at Merck in 1978 after screening only 18 compounds over 2 weeks. The agent, also known as mevinolin, was isolated from the fungi Aspergillus terreus. Research on this compound was suddenly shut down in 1980 and the drug was not approved until 1987. Interesting, Akira Endo at Sankyo Co. (Japan) patented lovastatin isolated from Monascus ruber four months before Merck. Lovastatin was found to be 2 times more potent than its predecessor, mevastatin, the first discovered statin. Like mevastatin, lovastatin is structurally similar to hydroxymethylglutarate (HMG), a substituent of HMG-Coenzyme A (HMG-CoA), a substrate of the cholesterol biosynthesis pathway via the mevalonic acid pathway. Lovastatin is a competitive inhibitor of HMG-CoA reductase with a binding affinity 20,000 times greater than HMG-CoA. Lovastatin differs structurally from mevastatin by a single methyl group at the 6' position. Lovastatin is a prodrug that is activated by in vivo hydrolysis of the lactone ring. It, along with mevastatin, has served as one of the lead compounds for the development of the synthetic compounds used today.
    A fungal metabolite isolated from cultures of Aspergillus terreus. The compound is a potent anticholesteremic agent. It inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase (HYDROXYMETHYLGLUTARYL COA REDUCTASES), which is the rate-limiting enzyme in cholesterol biosynthesis. It also stimulates the production of low-density lipoprotein receptors in the liver.
    See also: Simvastatin (narrower);  Pravastatin (related);  Lovastatin Acid (has active moiety)."> Lovastatin can cause developmental toxicity according to state or federal government labeling requirements.
    Lovastatin is a fatty acid ester that is mevastatin carrying an additional methyl group on the carbo...
  • Lovastatin hydroxy acid sodium
    • Cat. No.:
    • B1675251
    • CAS No.:
    • 75225-50-2
    • Molecular Formula:
    • C24H38NaO6
    • Molecular Weight:
    • 445.5 g/mol
    Description
    Mevinolinic acid is a polyketide obtained by hydrolysis of the pyranone ring of lovastatin. It has a role as an Aspergillus metabolite, an EC 1.1.1.34/EC 1.1.1.88 (hydroxymethylglutaryl-CoA reductase) inhibitor,...
  • (3R,5R)-Rosuvastatin
    • Cat. No.:
    • B6616059
    • CAS No.:
    • 1094100-06-7
    • Molecular Formula:
    • C22H28FN3O6S
    • Molecular Weight:
    • 481.5 g/mol
    Description
    Rosuvastatin is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reducuase catalyzes the conversion of HMG-CoA to mevalonic acid, the rate-limiting s...
  • Bemfivastatin hemicalcium
    • Cat. No.:
    • B12787317
    • CAS No.:
    • 805241-64-9
    • Molecular Formula:
    • C68H72CaF2N4O12
    • Molecular Weight:
    • 1215.4 g/mol
    Description
    Bemfivastatin hemicalcium is a useful research compound. Its molecular formula is C68H72CaF2N4O12 and its molecular weight is 1215.4 g/mol. The purity is usually 95%.
    BenchChem offers high-quality Bemfivast...
  • Fluvastatin sodium monohydrate
    • Cat. No.:
    • B15136119
    • CAS No.:
    • 201541-53-9
    • Molecular Formula:
    • C24H27FNNaO5
    • Molecular Weight:
    • 451.5 g/mol
    Description
    Fluvastatin sodium monohydrate is a useful research compound. Its molecular formula is C24H27FNNaO5 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
    BenchChem offers high-quality Fluvasta...
  • L-645164
    • Cat. No.:
    • B15617266
    • CAS No.:
    • 85551-06-0
    • Molecular Formula:
    • C22H23FO3
    • Molecular Weight:
    • 354.4 g/mol
    Description
    structure given in first source
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